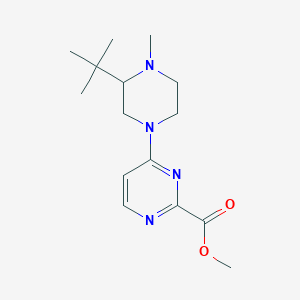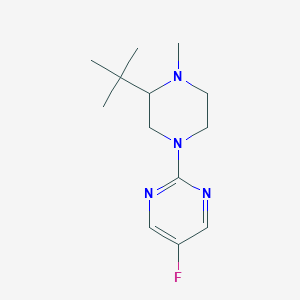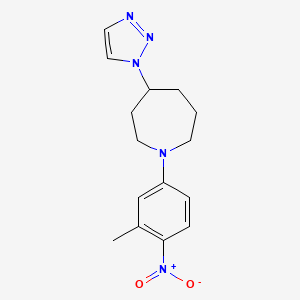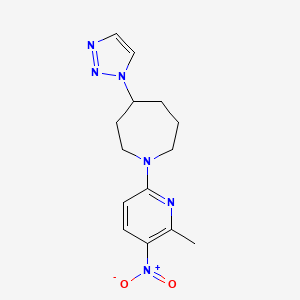![molecular formula C16H17FN4O2 B6983524 Methyl 4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate](/img/structure/B6983524.png)
Methyl 4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluoropyridine moiety attached to a piperidine ring, which is further connected to a pyrimidine carboxylate group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Fluoropyridine Moiety: : The synthesis begins with the preparation of 5-fluoropyridine, which can be achieved through the fluorination of pyridine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
-
Piperidine Ring Formation: : The next step involves the formation of the piperidine ring. This can be accomplished through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
-
Coupling of Fluoropyridine and Piperidine: : The fluoropyridine moiety is then coupled with the piperidine ring using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Formation of Pyrimidine Carboxylate: : The final step involves the introduction of the pyrimidine carboxylate group. This can be achieved through the reaction of the intermediate compound with a pyrimidine derivative, such as 2-chloropyrimidine, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Methyl 4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
-
Biology: : It is employed in the study of biological processes and pathways, particularly those involving pyrimidine and piperidine derivatives.
-
Medicine: : The compound has potential therapeutic applications, including as a lead compound in drug discovery and development for the treatment of various diseases.
-
Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluoropyridine moiety enhances the compound’s binding affinity and specificity, while the piperidine and pyrimidine groups contribute to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Methyl 4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
-
Methyl 4-[4-(4-fluorophenyl)piperidin-1-yl]pyrimidine-2-carboxylate: : This compound has a fluorophenyl group instead of a fluoropyridine group, which may result in different binding properties and biological activities.
-
Methyl 4-[4-(3-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate: : The position of the fluorine atom on the pyridine ring is different, which can affect the compound’s reactivity and interactions with molecular targets.
-
Methyl 4-[4-(5-chloropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate: : The presence of a chlorine atom instead of a fluorine atom can lead to variations in the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
methyl 4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-23-16(22)15-18-7-4-14(20-15)21-8-5-11(6-9-21)13-3-2-12(17)10-19-13/h2-4,7,10-11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMEWIPGQLHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)N2CCC(CC2)C3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-2-carboxylate](/img/structure/B6983446.png)
![2,2-Difluoro-3-[4-(6-methyl-5-nitropyridin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B6983453.png)
![2-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidine](/img/structure/B6983456.png)
![3-(difluoromethyl)-6-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983457.png)


![5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine](/img/structure/B6983474.png)
![6-(3-Tert-butyl-4-methylpiperazin-1-yl)-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983476.png)
![5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline](/img/structure/B6983488.png)


![3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983520.png)
![N,N-dimethyl-6-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxypyridine-3-carboxamide](/img/structure/B6983532.png)
![6-tert-butyl-N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6983542.png)
